molecular formula C12H16Cl2 B1296078 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene CAS No. 29002-55-9

1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene

Cat. No.: B1296078
CAS No.: 29002-55-9
M. Wt: 231.16 g/mol
InChI Key: CAFQJTNKSNWMBW-UHFFFAOYSA-N
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Description

1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C12H16Cl2 It is a derivative of benzene, where two chloromethyl groups are attached to the benzene ring at the 1 and 2 positions, and four methyl groups are attached at the 3, 4, 5, and 6 positions

Preparation Methods

The synthesis of 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene typically involves the chloromethylation of 3,4,5,6-tetramethylbenzene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene exerts its effects involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar compounds to 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene include:

    1,2-Bis(chloromethyl)benzene: Lacks the four methyl groups, making it less sterically hindered and more reactive.

    1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene: Has the chloromethyl groups at different positions, affecting its reactivity and applications.

    1,2-Dichloro-3,4,5,6-tetramethylbenzene: Contains chlorine atoms directly attached to the benzene ring, leading to different chemical properties.

Properties

IUPAC Name

1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2/c1-7-8(2)10(4)12(6-14)11(5-13)9(7)3/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFQJTNKSNWMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)CCl)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308092
Record name 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29002-55-9
Record name NSC202040
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202040
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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